5-(Furan-2-yl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione
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Overview
Description
5-(Furan-2-yl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione is a heterocyclic compound that contains a furan ring, a piperidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole derivative. This intermediate is then reacted with 4-methylpiperidine in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones, carboxylic acids, and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Furan-2-yl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione involves its interaction with various molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can also interact with cellular proteins and enzymes, leading to the disruption of essential biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylpiperidin-1-yl)furan-2-boronic acid
- 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carbaldehyde
Uniqueness
5-(Furan-2-yl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This compound’s combination of furan, piperidine, and oxadiazole rings makes it a versatile scaffold for the development of new drugs and materials.
Properties
Molecular Formula |
C13H17N3O2S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C13H17N3O2S/c1-10-4-6-15(7-5-10)9-16-13(19)18-12(14-16)11-3-2-8-17-11/h2-3,8,10H,4-7,9H2,1H3 |
InChI Key |
GJZOQVOTEFABAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CN2C(=S)OC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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